molecular formula C11H12ClN3O B106044 [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea CAS No. 17026-15-2

[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea

Cat. No. B106044
CAS RN: 17026-15-2
M. Wt: 237.68 g/mol
InChI Key: UBQZSMHZGXEIDH-KBEAGGLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea, also known as Cpd 22, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism Of Action

[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 exerts its therapeutic effects through a variety of mechanisms. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and cancer metastasis.

Biochemical And Physiological Effects

[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators in vitro and in vivo. [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 in lab experiments is its relatively low toxicity. However, one limitation of using [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase. Another area of interest is its potential use in the treatment of cancer, as it has been found to inhibit the activity of MMPs. Further research is needed to fully understand the therapeutic potential of [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 and to develop more effective methods for its administration in experimental settings.

Synthesis Methods

[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 3-methyl-2-butanone, followed by the reaction of the resulting product with guanidine hydrochloride and ammonium acetate. The final product is obtained through a purification process involving recrystallization.

Scientific Research Applications

[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

properties

CAS RN

17026-15-2

Product Name

[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea

InChI

InChI=1S/C11H12ClN3O/c1-8(14-15-11(13)16)2-3-9-4-6-10(12)7-5-9/h2-7H,1H3,(H3,13,15,16)/b3-2+,14-8-

InChI Key

UBQZSMHZGXEIDH-KBEAGGLJSA-N

Isomeric SMILES

C/C(=N/NC(=O)N)/C=C/C1=CC=C(C=C1)Cl

SMILES

CC(=NNC(=O)N)C=CC1=CC=C(C=C1)Cl

Canonical SMILES

CC(=NNC(=O)N)C=CC1=CC=C(C=C1)Cl

synonyms

4-(p-Chlorophenyl)-3-buten-2-one semicarbazone

Origin of Product

United States

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